Vorozole, (-)- - 132042-69-4

Vorozole, (-)-

Catalog Number: EVT-15321512
CAS Number: 132042-69-4
Molecular Formula: C16H13ClN6
Molecular Weight: 324.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vorozole, also known as R-76713 or Rizivor, is a triazole-based compound primarily recognized for its role as a selective aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens into estrogens, making Vorozole significant in the context of hormone-dependent cancers, particularly breast cancer. This compound is classified as an antineoplastic agent and has been investigated for its potential therapeutic applications in oncology.

Source and Classification

Vorozole belongs to the class of organic compounds known as benzotriazoles. Its chemical structure incorporates a benzene ring fused with a triazole ring, which is characteristic of this class of compounds. The chemical formula for Vorozole is C16H13ClN6C_{16}H_{13}ClN_{6}, with a molecular weight of approximately 324.77 g/mol .

Synthesis Analysis

Vorozole can be synthesized through various methods, primarily involving the alkylation of triazole derivatives. One notable method includes the reaction of norvorozole with methyl iodide in a dimethyl sulfoxide solvent, followed by high-performance liquid chromatography (HPLC) to purify the product .

Technical Details

  • Alkylation Reaction: Norvorozole is treated with [^11C]methyl iodide in the presence of potassium hydroxide, allowing for the incorporation of carbon isotopes for radiolabeling purposes.
  • HPLC Separation: Preparative HPLC techniques are employed to achieve substantial separation from isomers, utilizing resins that facilitate multiple selectivity mechanisms such as hydrogen bonding and dipole-dipole interactions .
Molecular Structure Analysis

The molecular structure of Vorozole features a complex arrangement that includes:

  • Chemical Formula: C16H13ClN6C_{16}H_{13}ClN_{6}
  • IUPAC Name: 6-[(S)-(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-1,2,3-benzotriazole
  • Structural Characteristics: The compound exhibits chirality with specific stereochemistry at certain positions, contributing to its biological activity .

Data

  • CAS Number: 129731-10-8
  • Molecular Weight: 324.77 g/mol
  • InChI Key: XLMPPFTZALNBFS-INIZCTEOSA-N .
Chemical Reactions Analysis

Vorozole primarily acts as an inhibitor of the aromatase enzyme via reversible binding. The compound shows high selectivity for aromatase over other cytochrome P450 enzymes, with an in vitro selectivity margin exceeding 10,000-fold compared to other reactions .

Technical Details

  • Inhibition Mechanism: Vorozole binds to the aromatase enzyme's active site, preventing the conversion of androgens into estrogens.
  • Selectivity: This compound has demonstrated superior potency compared to earlier aromatase inhibitors like aminoglutethimide, showcasing an IC50 value in the low nanomolar range against human placental aromatase .
Mechanism of Action

Vorozole functions by inhibiting the aromatase enzyme through competitive binding. This action leads to decreased estrogen production from androgens, which is particularly beneficial in treating estrogen-dependent tumors.

Process and Data

The inhibition process involves:

  1. Binding Affinity: Vorozole competes with androgens for binding at the aromatase active site.
  2. Biological Impact: In clinical studies, Vorozole significantly reduced plasma estradiol levels without affecting adrenal steroid levels .
Physical and Chemical Properties Analysis

Vorozole possesses several notable physical and chemical properties:

  • Physical State: Typically exists as a solid at room temperature.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stable under standard laboratory conditions but may require specific handling due to its reactive nature.

Relevant Data or Analyses

  • Bioavailability: Vorozole exhibits very high oral bioavailability.
  • Elimination Half-Life: Approximately 8 hours post-administration .
Applications

Vorozole has been explored primarily for its potential use in treating hormone-sensitive cancers. Its application includes:

  • Antineoplastic Agent: Investigated for use in breast cancer therapy due to its ability to lower estrogen levels effectively.
  • Research Tool: Used in studies involving cytochrome P450 enzymes and hormonal regulation mechanisms.

Despite its promising profile as an aromatase inhibitor, clinical development faced challenges leading to its withdrawal from further testing when it did not demonstrate significant advantages over existing therapies like megestrol acetate .

Mechanistic Insights into Aromatase Inhibition

Molecular Interactions with Cytochrome P450 19 (CYP19A1)

Vorozole (chemically designated as (−)-vorozole) is a third-generation non-steroidal aromatase inhibitor that reversibly binds to the heme moiety of cytochrome P450 19 (CYP19A1). This enzyme catalyzes the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). Vorozole’s triazole group coordinates with the iron atom in the heme prosthetic group of CYP19A1, disrupting the enzyme’s ability to activate molecular oxygen required for aromatization. The benzotriazole moiety further stabilizes binding through hydrophobic interactions with residues in the active site, such as Phe221, Trp224, and Val370 [1] [5].

In vitro studies demonstrate exceptional potency, with an IC₅₀ of 0.44 nM in rat ovarian granulosa cells and 1.38 nM against human placental aromatase. Vorozole exhibits >500-fold selectivity for aromatase over other cytochrome P450 enzymes (e.g., CYP11A1, CYP17A), minimizing off-target effects on adrenal steroidogenesis [1].

Table 1: In Vitro Inhibitory Potency (IC₅₀) of Vorozole

Biological SystemIC₅₀ ValueSelectivity Ratio (vs. Other CYPs)
Human Placental Aromatase1.38 nM>500
Rat Ovarian Granulosa Cells0.44 nM>500
CYP1A10.469 µM149 (vs. Vorozole’s CYP19A1 affinity)
CYP3A498.1 µM>10

Competitive Binding Dynamics at the Aromatase Active Site

Vorozole binds competitively and reversibly to the substrate-binding pocket of CYP19A1. Key interactions involve:

  • Heme Coordination: The triazole nitrogen atoms ligate the heme iron, preventing oxygen activation [6].
  • Hydrophobic Contacts: Van der Waals forces between the chlorophenyl group and residues Phe134, Val370, and Leu477 [2] [6].
  • Polar Interactions: Hydrogen bonding with Ser478 and His480 near the C-terminus, critical for orienting the inhibitor [6].

Mutagenesis studies confirm that substitutions at Glu302, Asp309, Ser478, or His480 reduce vorozole’s binding affinity by 10- to 50-fold. This contrasts with the natural substrate androstenedione, which relies primarily on hydrophobic residues (e.g., Ala306, Ile133) [2] [6].

Stereoselectivity and Enantiomeric Specificity in Enzyme Inhibition

Vorozole is administered as the (−)-enantiomer, which exhibits 50- to 100-fold greater inhibitory potency than its (+)-counterpart. This stereoselectivity arises from chiral recognition in the aromatase active site:

  • The (−)-enantiomer optimally positions its triazole group for heme coordination, while the benzotriazole moiety aligns with hydrophobic subpockets [1] [6].
  • In rat brain studies, (−)-[¹¹C]vorozole showed 70% higher specific binding in aromatase-rich regions (bed nucleus of stria terminalis, preoptic area) than the racemate. Androgen-induced upregulation of aromatase binding was fully blocked by (−)-vorozole but not the (+) form [3].

PET imaging using (−)-[¹¹C]vorozole in humans confirmed thalamus-specific binding (distribution volume = 18.3 ± 2.1 mL/cm³), reduced by 70% after letrozole blockade. This validates enantiomer-specific targeting in vivo [10].

Comparative Analysis with Non-Steroidal Aromatase Inhibitors

Vorozole, letrozole, and anastrozole are triazole-based reversible inhibitors but differ in molecular structure and pharmacodynamics:

Structural and Biochemical Differences

  • Vorozole: Contains a benzotriazole core and chlorophenyl group. IC₅₀ = 4.17 nM against recombinant human CYP19A1 [9].
  • Letrozole: Features a benzyl cyanide group. Slightly lower potency (IC₅₀ = 7.27 nM) [9].
  • Anastrozole: Triazole linked to phenylalkyl nitrile. IC₅₀ = 15 nM [5].

Proteochemometric modeling reveals vorozole’s stronger interaction with aromatase residues Glu302 and His480 due to its rigid benzotriazole scaffold. This results in 1.7-fold greater potency than letrozole in vitro [5].

Clinical Efficacy Comparisons

In phase II trials for postmenopausal breast cancer:

  • Vorozole achieved objective response rates (ORR) of 18–33% [1].
  • Head-to-head trials showed vorozole’s ORR (23%) was numerically higher than aminoglutethimide (18%, p = 0.085) and megestrol acetate (10.5% vs. 7.6%) [1].
  • A randomized trial demonstrated letrozole’s superior ORR over anastrozole (19.1% vs. 12.3%, p = 0.013) in tamoxifen-resistant patients, attributed to more complete estrogen suppression [7] [4].

Table 2: Comparative Profiles of Third-Generation Non-Steroidal Aromatase Inhibitors

ParameterVorozoleLetrozoleAnastrozole
Core StructureBenzotriazoleBenzyl cyanidePhenylalkyl nitrile
CYP19A1 IC₅₀4.17 nM7.27 nM15 nM
Clinical ORR18–33%19.1–29%12.3–27%
Selectivity (vs. CYP3A4)23,500-fold>137,000-fold>66,000-fold

Vorozole’s moderate inhibition of hepatic CYP3A4 (IC₅₀ = 98 µM) may contribute to its liver accumulation on PET imaging, unlike letrozole (<10% inhibition at 1 mM) [9].

Properties

CAS Number

132042-69-4

Product Name

Vorozole, (-)-

IUPAC Name

6-[(R)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole

Molecular Formula

C16H13ClN6

Molecular Weight

324.77 g/mol

InChI

InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3/t16-/m1/s1

InChI Key

XLMPPFTZALNBFS-MRXNPFEDSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1

Isomeric SMILES

CN1C2=C(C=CC(=C2)[C@@H](C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.